molecular formula C27H22O6S2 B11995536 bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate CAS No. 302913-97-9

bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate

Cat. No.: B11995536
CAS No.: 302913-97-9
M. Wt: 506.6 g/mol
InChI Key: WDEKMPXUARDVNR-UHFFFAOYSA-N
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Description

Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate: is a chemical compound with the molecular formula C27H22O6S2 and a molecular weight of 506.601. It is known for its unique structural properties, which include two methylphenyl groups attached to a fluorene core with disulfonate groups at the 2 and 7 positions . This compound is often used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate typically involves the sulfonation of 9H-fluorene followed by the introduction of 2-methylphenyl groups. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation. The subsequent attachment of the 2-methylphenyl groups can be facilitated by Friedel-Crafts alkylation using aluminum chloride as a catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products:

Scientific Research Applications

Chemistry: Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the interactions between sulfonate groups and biological molecules. It serves as a model compound for understanding the behavior of sulfonated aromatic compounds in biological systems .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate involves its interaction with molecular targets through its sulfonate groups. These interactions can lead to changes in the structure and function of the target molecules. The pathways involved may include the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Uniqueness: Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate is unique due to the specific positioning of the 2-methylphenyl groups and the disulfonate groups on the fluorene core. This unique arrangement imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

302913-97-9

Molecular Formula

C27H22O6S2

Molecular Weight

506.6 g/mol

IUPAC Name

bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate

InChI

InChI=1S/C27H22O6S2/c1-18-7-3-5-9-26(18)32-34(28,29)22-11-13-24-20(16-22)15-21-17-23(12-14-25(21)24)35(30,31)33-27-10-6-4-8-19(27)2/h3-14,16-17H,15H2,1-2H3

InChI Key

WDEKMPXUARDVNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)OC5=CC=CC=C5C

Origin of Product

United States

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